molecular formula C11H12BrNO B8418902 2-bromo-N-cyclopropyl-N-phenyl-acetamide

2-bromo-N-cyclopropyl-N-phenyl-acetamide

Cat. No.: B8418902
M. Wt: 254.12 g/mol
InChI Key: UPSPOEZMHVLDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-cyclopropyl-N-phenyl-acetamide is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-N-phenylacetamide

InChI

InChI=1S/C11H12BrNO/c12-8-11(14)13(10-6-7-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

UPSPOEZMHVLDPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=CC=C2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 908 mg (6.83 mmol) Cyclopropyl-phenyl-amine (Kang, Sung, Kim, J. Chem. Soc., Chem. Commun., 1987, 897-898) and 690 mg (6.83 mmol, 1 equiv) Et3N in 10 mL DCM is added 1.38 g (6.83 mmol, 1 equiv) Bromoacetyl bromide in 4 mL DCM dropwise over 15 minutes at 0° C. The reaction mixture is stirred 3 h at 0° C., diluted with 30 mL DCM, washed with 1N HCl (30 mL), dried (MgSO4), and concentrated in vacuo. The crude product is purified by flash chromatography on 30 g silica gel eluted successively with EtOAc/Hexanes (1:9, 100 mL), (3:17, 300 mL). Appropriate fractions were combined and concentrated in vacuo to give 948 mg (3.73 mmol) of 2-Bromo-N-cyclopropyl-N-phenyl-acetamide as an amber oil: 1H NMR (CDCl3, 300 MHz) δ7.39 (m, 3H), 7.15 (m, 2H), 3.62 (s, br, 2H), 3.24 (m, 1H), 0.83 (m, 2H), 0.52 (m, 2H); TLC Rf =0.18 (EtOAc/Hexanes, 3:17).
Quantity
908 mg
Type
reactant
Reaction Step One
Name
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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